molecular formula C19H19NO2 B1216174 Melosatin B CAS No. 64838-03-5

Melosatin B

Cat. No.: B1216174
CAS No.: 64838-03-5
M. Wt: 293.4 g/mol
InChI Key: FHHUFXFTSWTUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melosatin B is a natural product belonging to a novel class of alkaloids isolated from the plant Melochia tomentosa . It is characterized as a 4-(5-phenylpentyl) substituted derivative of 1H-indole-2,3-dione (isatin), a privileged structural motif in medicinal and heterocyclic chemistry . With a molecular formula of C19H19NO2 and a molecular weight of 293.366 , this compound is part of a rare group of 3-keto-indolinones of natural origin. Isatin derivatives are recognized as valuable synthetic intermediates and are Embodied with a diverse range of biological activities, including cytotoxic and enzyme inhibition properties . The structural similarity of this compound to other synthetic isatin derivatives suggests significant potential for research. Related compounds have been identified as potent and selective inhibitors of enzymes such as monoamine oxidase B (MAO B) and cyclin-dependent kinase 2 (CDK2), indicating its value in probing key biological pathways . Researchers are exploring the core isatin structure for developing new agents with dopaminergic activity and for applications in optoelectronics . This product is supplied for research purposes only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption. Researchers should handle this compound in a laboratory setting following all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64838-03-5

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

4-(5-phenylpentyl)-1H-indole-2,3-dione

InChI

InChI=1S/C19H19NO2/c21-18-17-15(12-7-13-16(17)20-19(18)22)11-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11H2,(H,20,21,22)

InChI Key

FHHUFXFTSWTUMR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCCC2=C3C(=CC=C2)NC(=O)C3=O

Canonical SMILES

C1=CC=C(C=C1)CCCCCC2=C3C(=CC=C2)NC(=O)C3=O

Other CAS No.

64838-03-5

Origin of Product

United States

Origin, Isolation, and Structural Elucidation of Melosatin B

Botanical Source of Melosatin B: Melochia tomentosa

This compound has been identified as a secondary metabolite originating from Melochia tomentosa L. unhas.ac.idresearchgate.netscribd.comscielo.brresearchgate.netnih.govscielo.brresearchgate.net. This plant species belongs to the Malvaceae family, a diverse group of flowering plants known for their rich phytochemical profiles unhas.ac.idresearchgate.netscielo.br.

Melochia tomentosa L. is a shrub that exhibits a geographical distribution across several regions, including parts of Brazil, Mexico, and the Cayman Islands researchgate.netnih.govscielo.brnih.govwordpress.com. In Northeastern Brazil, it is a notable component of the Caatinga biome, a xeric shrubland characterized by water scarcity scielo.brnih.gov. In Oaxaca, Mexico, Melochia tomentosa is recognized for its traditional medicinal uses researchgate.net. Historically, in the Cayman Islands, it has been associated with traditional remedies for gastrointestinal complaints wordpress.com.

The ethnobotanical relevance of Melochia tomentosa is underscored by its documented use in traditional medicine. Studies indicate its application in treating ailments such as gastrointestinal issues, including diarrhea and ulcers wordpress.com. Furthermore, research has explored its potential as an antioxidant and anticancer agent unhas.ac.id. The plant's prevalence in regions like the Caatinga suggests its historical importance in local pharmacopoeias scielo.br.

Table 1: Geographical Distribution and Ethnobotanical Uses of Melochia tomentosa

RegionDescriptionEthnobotanical UseReference(s)
Northeastern BrazilCaatinga biomeTraditional medicine, medicinal purposes scielo.brnih.gov
Oaxaca, Mexico-Traditional medicine, gastrointestinal complaints, various diseases researchgate.net
Cayman Islands-Traditional medicine, gastrointestinal complaints wordpress.com

Extraction and Chromatographic Isolation Methodologies for this compound

The isolation of this compound from Melochia tomentosa involves specific extraction and purification techniques to isolate it from the complex mixture of plant metabolites.

Research indicates that this compound, along with other indole (B1671886) alkaloids, has been isolated from the chloroform (B151607) extract of Melochia tomentosa roots unhas.ac.id. Other studies have reported the use of various solvents for extracting compounds from Melochia tomentosa, including petrol, dichloromethane (B109758) (CH2Cl2), and methanol, with subsequent partitioning steps scribd.comresearchgate.net. While acetone/water and ethanol/water mixtures are generally effective for alkaloid extraction from the Malvaceae family, specific isolation of this compound has been linked to chloroform and dichloromethane extracts researchgate.netscribd.com.

Following initial extraction, advanced chromatographic techniques are essential for the purification of specific compounds like this compound. Although detailed step-by-step protocols for this compound's chromatographic purification are not extensively detailed in the reviewed literature, studies mention that active fractions obtained from extracts were subjected to purification processes unhas.ac.id. Patent literature also refers to purification methods in relation to this compound, highlighting its importance in obtaining a pure compound for further study google.comgoogle.com.

Advanced Spectroscopic and Analytical Techniques for this compound Structural Characterization

The definitive identification and structural confirmation of this compound rely on sophisticated spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. Studies have utilized NMR spectroscopy to characterize compounds isolated from Melochia tomentosa, including this compound scribd.com. Comparative NMR spectral data analysis has been employed to establish the structural relationships between this compound and related alkaloids such as melochinone (B1217450) and melosatin A scribd.com. These spectroscopic analyses provide crucial information about the arrangement of atoms and functional groups within the molecule, leading to its structural definition. Patent literature also provides a chemical formula associated with this compound, suggesting a complex molecular architecture google.comgoogle.com.

Mass Spectrometry (MS) for this compound Structural Analysis

Mass spectrometry (MS) plays a pivotal role in determining the molecular weight and elemental composition of this compound, thereby contributing significantly to its structural elucidation. The molecular formula for this compound has been established as C₁₉H₁₉NO₂ ebi.ac.ukjst.go.jp. This formula corresponds to an average molecular mass of 293.360 Da and a monoisotopic mass of 293.14158 Da ebi.ac.uk.

High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are critical for confirming the elemental composition and distinguishing this compound from compounds with similar nominal masses. While specific fragmentation patterns for this compound were not detailed in the retrieved information, HRMS data for related compounds, such as an m/z value of 300.1959 for the [M+H]⁺ ion of a related structure acs.org, exemplify the precision offered by this technique. Fragmentation analysis in tandem mass spectrometry (MS/MS) can further reveal structural insights by breaking down the molecule into characteristic fragment ions, aiding in the identification of functional groups and the connectivity of the phenylpentyl side chain to the indole-2,3-dione core walisongo.ac.id.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of this compound

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation, which causes molecular vibrations. Based on its structure as an isatin (B1672199) derivative, this compound is expected to exhibit characteristic absorption bands. These include:

Carbonyl Groups (C=O) : The indole-2,3-dione core contains two carbonyl groups. These typically give rise to strong absorption bands in the region of 1630–1820 cm⁻¹ savemyexams.com.

N-H Stretching : The presence of an N-H group in the indole ring is indicated by an absorption band usually found between 3300–3500 cm⁻¹ savemyexams.com.

Aromatic C=C Stretching : The indole and phenyl rings contribute to aromatic C=C stretching vibrations, typically observed in the range of 1450–1650 cm⁻¹ savemyexams.com.

Aliphatic C-H Stretching : The phenylpentyl side chain will show C-H stretching vibrations from the methylene (B1212753) groups, generally appearing between 2850–3100 cm⁻¹ savemyexams.com.

FT-IR spectra have been recorded for related compounds using instrumentation such as the Shimadzu Prestige 21 spectrophotometer acs.org. While specific IR absorption frequencies for this compound were not detailed in the provided search results, these characteristic bands provide a fingerprint for structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electron systems. This compound, possessing a conjugated indole-2,3-dione system and a phenyl substituent, exhibits absorption in the UV-Vis region (200–800 nm) libretexts.org. The absorption maxima (λmax) and molar absorptivity (ε) values derived from UV-Vis spectra are indicative of the chromophores present and their electronic environment. Studies on related compounds, such as Melosatin A, have utilized UV-Vis spectroscopy for characterization twstalker.com. The conjugated nature of the isatin core suggests significant absorption in the UV spectrum.

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

X-ray crystallography provides definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation. This technique is crucial for confirming the connectivity of atoms and, where applicable, establishing absolute stereochemistry.

Independent Synthesis for Structural Confirmation of this compound

Independent synthesis serves as a critical validation step for the proposed structure of a compound. By synthesizing the molecule through a defined chemical route, researchers can compare its experimentally determined physical and spectroscopic properties with those of the naturally isolated or previously characterized substance.

While detailed synthetic pathways for this compound specifically aimed at structural confirmation were not explicitly detailed in the retrieved snippets, the synthesis of related compounds, notably Melosatin A, has been reported and utilized to corroborate their structures acs.orgnih.govrsc.org. These synthetic efforts typically involve multi-step procedures to construct the molecular framework, followed by comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to ensure congruence with the natural product. The general synthesis of this compound has been indicated as achievable through various organic chemistry methodologies ontosight.ai.

Synthetic Strategies for Melosatin B and Its Analogs

Methodologies for the Derivatization of the Melosatin B Scaffold

Electrophilic Aromatic Substitution on the A-Ring of this compound Core

The A-ring of the isatin (B1672199) core, being an aromatic system, is amenable to electrophilic aromatic substitution (EAS) reactions. These reactions are fundamental for introducing substituents onto aromatic rings by replacing a hydrogen atom with an electrophile. The general mechanism involves the attack of the aromatic π-electron system on an electrophile, forming a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.comlkouniv.ac.in

While direct EAS on the this compound core might be intricate due to the existing functionalities, strategies often involve modifying precursor molecules. For instance, in the synthesis of the related Melosatin A, a key step involves the regioselective ortho-nitration of eugenol (B1671780), a process that exemplifies electrophilic aromatic substitution. nih.govacs.org This nitration, typically performed using reagents like ammonium (B1175870) nitrate (B79036) in the presence of an acid catalyst, introduces a nitro group onto the aromatic ring, which can then be further transformed. nih.gov Such electrophilic substitutions, including halogenation, nitration, Friedel-Crafts acylation, and alkylation, are crucial for functionalizing the aromatic portion of the molecule, thereby enabling the introduction of diverse substituents or serving as handles for subsequent reactions. The regioselectivity of these EAS reactions is governed by the electronic nature of existing substituents on the aromatic ring, directing incoming electrophiles to specific positions. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions for this compound Side Chain Modification

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing efficient and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netmdpi.com These reactions are highly valued for their mild conditions, functional group tolerance, and ability to construct complex molecular architectures. Common examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netmdpi.commdpi.com

While the characteristic 5-phenylpentyl side chain of this compound is often introduced via methods like olefin cross-metathesis in related syntheses, nih.govacs.org palladium-catalyzed cross-coupling offers powerful alternatives for modifying or elaborating such side chains, or for attaching them to a pre-functionalized isatin core. For example, a halogenated isatin derivative could undergo Suzuki coupling with an appropriate organoboron reagent to introduce aryl or alkyl substituents onto the A-ring. mdpi.com Alternatively, Heck reactions could be employed to attach alkenyl groups, or Sonogashira couplings to introduce alkynyl functionalities. mdpi.com The ability to perform these reactions under relatively mild conditions makes them suitable for complex molecules like this compound, allowing for the precise installation of diverse side chains and the generation of structural analogs with potentially altered biological activities. researchgate.netmdpi.com

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly integrated into the synthesis of natural products and pharmaceuticals to minimize environmental impact and enhance sustainability. jocpr.comijnc.ir Key aspects include the use of safer solvents, renewable feedstocks, atom-economical reactions, and efficient catalytic processes. jocpr.com

Combinatorial Synthesis and Parallel Synthesis of this compound Libraries

Combinatorial chemistry and parallel synthesis are powerful techniques for rapidly generating libraries of related compounds, which are essential for drug discovery and structure-activity relationship (SAR) studies. wikipedia.orgroutledge.comuniroma1.itscielo.br These methods allow for the systematic variation of structural components, enabling the exploration of a wide chemical space.

Parallel Synthesis involves performing multiple reactions simultaneously in separate vessels, often in a multi-well plate format. This approach allows for the efficient synthesis of numerous analogs under identical or slightly varied conditions. For example, a set of isatin precursors could be reacted with a diverse panel of reagents in parallel to generate a library of substituted isatins. researchgate.net

Combinatorial Synthesis , particularly the "split-and-pool" strategy, allows for the generation of very large libraries from a limited number of reaction steps. wikipedia.orgistl.org In this method, a solid support (e.g., resin beads) is divided, reacted with different building blocks, then recombined and split again for further reactions. This iterative process can yield complex mixtures or individual compounds that can be screened for biological activity. wikipedia.org

Applying these techniques to this compound would involve synthesizing libraries of isatin derivatives where the 5-phenylpentyl side chain or substituents on the isatin core are systematically varied. Such libraries would enable a comprehensive investigation into the SAR of melosatins, potentially leading to the identification of analogs with enhanced or novel biological properties. routledge.comscielo.br

Structure Activity Relationship Sar Studies of Melosatin B and Isatin Derivatives

Importance of the Indole-2,3-dione Core for Melosatin B Biological Activities

The indole-2,3-dione (isatin) core forms the fundamental structural framework of this compound and its related alkaloids. This bicyclic system, comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring with two carbonyl groups, is intrinsically endowed with a wide spectrum of pharmacological properties. nih.govresearchgate.netmdpi.compnrjournal.commdpi.comeurekaselect.combiomedres.usmdpi.comajprd.com The presence of the nitrogen atom at position 1 and the carbonyl functionalities at positions 2 and 3 provides multiple sites for chemical modification, allowing for fine-tuning of biological activity. The inherent electronic and steric properties of the isatin (B1672199) nucleus are critical for its interactions with various biological targets, making it a versatile pharmacophore in drug discovery. mdpi.compnrjournal.commdpi.comeurekaselect.combiomedres.usmdpi.comajprd.comresearchgate.net

Role of the 5-Phenylpentyl Substituent at C-4 in this compound's Pharmacophore

A defining characteristic of the melosatin alkaloids, including this compound, is the presence of a 5-phenylpentyl moiety attached at the C-4 position of the isatin core. nih.govacs.orgresearchgate.netrsc.org this compound itself is identified as 4-(5-phenylpentyl)isatin. rsc.org This specific lipophilic side chain is believed to play a significant role in the molecule's interaction with biological systems, potentially contributing to binding affinity and pharmacokinetic properties. While detailed SAR studies specifically exploring variations of this C-4 substituent are not extensively detailed in the literature, its consistent presence in naturally occurring melosatins suggests its importance for their biological profile. For instance, related compounds like Melosatin A and C feature oxygen functionalities (methoxy groups) at positions C-6 and C-7, respectively, in addition to the C-4 phenylpentyl group, indicating that the substitution pattern on the benzene ring (A-ring) alongside the C-4 substituent is also significant. researchgate.netnih.govacs.orgrsc.org

Impact of Substitutions on the Indole (B1671886) Ring System of this compound Analogs

Modifications to the indole ring system, particularly on the benzene portion (A-ring) and the nitrogen atom (N-1), have been shown to significantly influence the biological activity of isatin derivatives.

The nitrogen atom at the N-1 position of the isatin core is another critical site for structural modification. N-alkylation and the formation of N-Mannich bases have been reported to effectively enhance antibacterial activity. nih.gov Furthermore, the presence of an N-benzyl substituent at the N-1 position, combined with a C-5 phenyl substituent and an intact C-3 carbonyl group, has been identified as a prerequisite for good antiproliferative activity in certain isatin analogs. mdpi.com These findings suggest that modifications at the N-1 position can significantly impact the potency and spectrum of biological activities of isatin derivatives, including those related to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a correlation between the chemical structure of compounds and their biological activity. mdpi.comresearchgate.netneovarsity.orgmdpi.com This methodology is instrumental in guiding the rational design and optimization of drug candidates. For isatin derivatives, QSAR studies have identified key molecular descriptors, such as mass, charge, polarizability, van der Waals volume, and electronegativity, that significantly influence their biological effects. researchgate.net By analyzing these relationships, researchers can predict the activity of novel compounds and strategically modify existing structures to enhance potency and selectivity. While specific QSAR models for this compound are not detailed here, the application of QSAR to other isatin derivatives underscores its utility in understanding the SAR of this important class of compounds. mdpi.comresearchgate.netneovarsity.orgmdpi.com

Molecular and Cellular Mechanisms of Action of Melosatin B

Enzyme Target Modulation by Melosatin B

Isatin (B1672199) derivatives have demonstrated the ability to modulate the activity of several key enzymes involved in various physiological and pathological processes.

Monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B, are critical for the oxidative deamination of biogenic amines. MAO-B is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where it plays a role in dopamine (B1211576) metabolism nih.govresearchgate.net. Isatin itself is recognized as a reversible inhibitor of MAO, exhibiting a preference for MAO-B with an IC50 value of approximately 3 µM nih.govresearchgate.netbioline.org.br.

Research has shown that structural modifications to the isatin scaffold, particularly substitutions at the C-5 and C-6 positions, can significantly enhance MAO-B inhibitory potency and selectivity researchgate.net. Various isatin derivatives have been synthesized and evaluated, with some achieving potent MAO-B inhibition in the nanomolar range. For instance, certain isatin-based hydrazone derivatives have demonstrated MAO-B IC50 values as low as 0.082 µM nih.gov, while others with specific substitutions have shown IC50 values in the low micromolar range nih.govrsc.org. The presence of a propargyl unit or specific benzyl (B1604629) group substitutions at the N-1 position has also been associated with increased MAO-B inhibition nih.gov. Given that this compound is an isatin derivative, it is plausible that it may exhibit similar MAO-B inhibitory properties, potentially influenced by its specific substituents.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by Isatin Derivatives

Compound Class/ExampleTarget EnzymeInhibition TypeIC50 ValueReference
Isatin (parent compound)MAO-BReversible~3 µM nih.govbioline.org.br
Isatin derivative with propargyl unitMAO-BReversible0.034 ± 0.007 µM nih.gov
Isatin derivative with N1-substitutionMAO-BReversible0.52 ± 0.093 µM nih.gov
5-(4-phenylbutyl)isatinMAO-BReversible0.66 nM researchgate.net
Isatin-based hydrazone derivative (IS7)MAO-BReversible0.082 µM nih.gov
C5- and C6-benzyloxy substituted isatinsMAO-BReversible0.103 µM and 0.138 µM bioline.org.br
Sulfonyl isatin derivativesMAO-B5–8 µM rsc.org
IHC3 (specific isatin derivative)MAO-BCompetitive1.672 ± 0.022 µM nih.gov

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, controlling progression through different phases. Aberrant CDK activity is a hallmark of many cancers, making CDK inhibitors a significant area of anticancer drug development mdpi.comfrontiersin.orgmdpi.com. Isatin derivatives have emerged as potent inhibitors of various CDK isoforms, including CDK1, CDK2, CDK4, CDK5, and CDK9 mdpi.comresearchgate.netcore.ac.ukmdpi.comresearchgate.netrndsystems.com.

Studies have demonstrated that specific isatin derivatives can exhibit strong inhibitory activity against CDK2, with IC50 values in the nanomolar range researchgate.netmdpi.comrndsystems.com. For example, compound 9, an isatin derivative, showed a significant inhibitory effect against CDK-2, and compounds like BMS 265246 are potent inhibitors of CDK1 and CDK2 researchgate.netrndsystems.com. By inhibiting CDKs, these compounds can induce cell cycle arrest, often at the G1 phase, and can also promote apoptosis frontiersin.orgmdpi.comresearchgate.netcore.ac.ukmdpi.com. Melosatin A, a related compound to this compound, shares structural similarities with known CDK2 inhibitors, suggesting a potential for this compound to interact with these targets acs.org.

Table 2: Cyclin-Dependent Kinase (CDK) Inhibition by Isatin Derivatives

Compound Class/ExampleTarget CDKIC50 ValueEffect on Cell CycleReference
Isatin derivative (Compound 9)CDK-2Higher inhibition than indirubinG1 arrest researchgate.net
Isatin derivative (Compound 20)EGFR/VEGFR-2Nanomolar inhibitory actionG1 arrest researchgate.net
5-methylisatin derivativesCDK2Strong binding potential mdpi.comresearchgate.net
BMS 265246CDK1, CDK25.6-71 nM (CDK1), 6-14 nM (CDK2)Proliferation inhibition rndsystems.com
Flavopiridol (Reference)CDK1, CDK2, CDK4, CDK6, CDK920–100 nM rangeG1/G2 phase block mdpi.com
Milciclib (Reference)CDK245 nMG1 phase block mdpi.com

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including cancer mdpi.comnih.gov. Isatin derivatives, particularly isatin-based benzene (B151609) sulfonamides, have been investigated as inhibitors of various carbonic anhydrase isoforms, including the cancer-associated CA IX and XII, as well as CA I and II mdpi.comnih.govscispace.comajol.inforesearchgate.net.

Studies have reported that certain isatin derivatives can exhibit potent inhibition against human carbonic anhydrase isoforms I and II, with Ki values in the nanomolar to low micromolar range ajol.inforesearchgate.netnih.gov. For example, isatin-based benzene sulfonamides have shown Ki values in the range of 51.11 ± 6.01 to 307.70 ± 61.35 nM for different CA isoforms researchgate.net. The isatin scaffold appears to be a privileged structure for the design of carbonic anhydrase inhibitors nih.gov.

Table 3: Carbonic Anhydrase (CA) Inhibition by Isatin Derivatives

Compound Class/ExampleTarget CA IsoformsKi Value RangeReference
Isatin-based benzene sulfonamidesCA I, II, IX, XII51.11 ± 6.01 – 307.70 ± 61.35 nM researchgate.net
Isatin derivatives (general)CA I, II2.01 ± 0.35 – 25.03 ± 5.48 µM ajol.info
Pyrazoline derivatives (related scaffold)CA I, II316.7 ± 9.6–533.1 ± 187.8 nM (CA I) nih.gov
412.5 ± 115.4–624.6 ± 168.2 nM (CA II)
Acetazolamide (Reference)CA I, II278.8 ± 44.3 nM (CA I), 293.4 ± 46.4 nM (CA II) nih.gov

Reverse transcriptase (RT) is a crucial enzyme in the replication cycle of retroviruses, most notably Human Immunodeficiency Virus (HIV). Inhibitors of HIV-RT are a cornerstone of antiretroviral therapy nih.govconicet.gov.ar. Isatin derivatives have been explored for their potential as anti-HIV agents, with several studies reporting the synthesis and evaluation of isatin-based compounds targeting HIV-1 reverse transcriptase amazonaws.comnmc.gov.inconicet.gov.arnih.govmdpi.comresearchgate.net.

Isatin-β-thiosemicarbazone derivatives, for example, have shown significant anti-HIV activity researchgate.net. Other isatin-based molecular hybrids have been identified as dual inhibitors of RT-associated enzymatic functions nih.gov. Furthermore, novel triazine derivatives incorporating isatin scaffolds have demonstrated good-to-moderate activity against wild-type HIV-1, with EC50 values in the nanomolar range nih.gov. These findings suggest that the isatin scaffold can be effectively modified to yield compounds with antiviral properties targeting reverse transcriptase.

Table 4: Reverse Transcriptase (RT) Inhibition by Isatin Derivatives

Compound Class/ExampleTarget SystemActivity MetricValueReference
Isatin-β-thiosemicarbazone derivativesHIV-1Anti-HIV activitySignificant researchgate.net
Triazine derivatives (e.g., DCS-a4)HIV-1EC50 (wild-type)7.8 nm nih.gov
Triazine derivatives (e.g., DCS-a4)HIV-1EC50 (K103N/Y181C mutant)0.65 µM nih.gov
Isatin-based molecular hybridsHIV-1 RTDual inhibitionReported nih.gov

Cellular Pathway Modulation by this compound

Beyond direct enzyme inhibition, isatin derivatives can influence cellular processes such as programmed cell death.

Apoptosis, or programmed cell death, is a critical cellular process for development and tissue homeostasis, and its dysregulation is linked to diseases like cancer. Isatin and its derivatives have been shown to induce apoptosis in various cancer cell lines researchgate.netresearchgate.netcore.ac.uknih.govmdpi.com. Isatin itself has demonstrated cytotoxic effects against human promyelocytic leukemia HL60 cells, leading to apoptosis as confirmed by flow cytometry and DNA fragmentation assays researchgate.net.

Cell Cycle Arrest at Specific Phases (e.g., G0/G1)

The cell cycle is a tightly regulated process crucial for cell proliferation, and its dysregulation is a hallmark of cancer. Isatin derivatives have been investigated for their ability to interfere with cell cycle progression, leading to cell cycle arrest. While direct data for this compound on cell cycle arrest is limited, studies on other isatin compounds have demonstrated such effects. For instance, certain isatin derivatives have been shown to induce cell cycle arrest at the G0/G1 phase. This occurs through the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs) researchgate.netmdpi.com. For example, compounds 1a and 2b, related isatin derivatives, have shown an increase in the G0/G1 phase population, accompanied by a decrease in the S phase population, suggesting a G0/G1 arrest mdpi.com.

Table 1: Representative Cell Cycle Distribution Analysis (G0/G1 Phase Arrest) of Isatin Derivatives

CompoundTreatment ConcentrationG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
ControlN/A55.15~20-25~20-25 mdpi.com
Compound 1a4 µM78.37 mdpi.com
Compound 2b4 µM78.46 mdpi.com

Note: Values for S and G2/M phases are indicated as decreased (↓) based on the provided context of increased G0/G1 phase population. Data is illustrative of the class of isatin derivatives.

Modulation of NF-κB Signaling Pathways

Impact on Mitogen-Activated Protein Kinase (MAPK) Cascades

Mitogen-Activated Protein Kinase (MAPK) cascades are fundamental signal transduction pathways that link extracellular stimuli to intracellular responses, playing roles in cell proliferation, differentiation, and stress responses nih.govnih.gov. In pathological conditions such as cancer, these pathways can become hyper-activated, contributing to disease progression mdpi.com. Research into isatin derivatives indicates their potential to influence various cellular signaling pathways ajprd.comamazonaws.comresearchgate.net. Although direct evidence for this compound's impact on MAPK cascades is not detailed in the provided search results, the general involvement of isatin scaffolds in modulating cellular signaling pathways implies a possible interaction with MAPK pathways.

Role in Oxidative Stress Response and Antioxidant Pathways

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases and aging frontiersin.orgresearchgate.net. Antioxidant compounds work by scavenging ROS, chelating metal ions, or inducing endogenous antioxidant enzymes nih.govfrontiersin.org. While specific studies on this compound's role in oxidative stress are not highlighted, other compounds with indole (B1671886) structures, such as melatonin (B1676174), are known potent antioxidants that scavenge ROS and upregulate antioxidant enzymes nih.gov. Isatin derivatives themselves are also explored for their antioxidant potential ajprd.comamazonaws.com.

Protein-Ligand Interactions and Binding Site Analysis for this compound

Tubulin Polymerization Inhibition and Microtubule Dynamics

A significant area of interest for isatin derivatives, including this compound, is their effect on tubulin polymerization. Microtubules, composed of α- and β-tubulin subunits, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division nih.govmdpi.com. Compounds that inhibit tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them valuable anticancer agents researchgate.netnih.govmdpi.comcsic.es. Melosatin A, B, and C have been identified in the context of tubulin polymerization inhibitors molaid.com. Furthermore, studies on related isatin compounds have demonstrated potent inhibition of tubulin polymerization, with some exhibiting IC50 values in the low micromolar range csic.esirapa.org. For instance, certain isatin-curcumin hybrids have shown significant inhibition of tubulin polymerization with an IC50 of 1.2 μM against HCT-116 cells irapa.org. These compounds often bind to specific sites on tubulin, such as the colchicine-binding site, thereby interfering with microtubule assembly csic.es.

Gene Expression Profiling and Transcriptomic Changes Induced by this compound

Gene expression profiling and transcriptomic analysis are crucial for understanding how a compound influences cellular processes by examining changes in the mRNA landscape. These techniques, such as RNA sequencing (RNA-seq), allow researchers to identify genes that are up- or down-regulated in response to a treatment wikipedia.orgnih.govnih.govmdpi.com. Such analyses can reveal the pathways and molecular targets affected by a compound, providing insights into its mechanism of action nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.com.

However, specific studies detailing the gene expression profiling or transcriptomic changes induced by this compound were not identified in the provided search results. Therefore, no data tables or detailed research findings can be presented for this subsection concerning this compound.

Preclinical Biological and Pharmacological Investigations of Melosatin B

Antimicrobial Efficacy of Melosatin B (in vitro and non-human in vivo models)

General screenings of plant extracts containing a variety of alkaloids, including those of the isatin (B1672199) class, have suggested potential antimicrobial activities. However, specific data focusing solely on this compound is scarce.

There is a lack of specific published data on the antibacterial spectrum and potency of isolated this compound. While some reports indicate that related isatin compounds may possess antibacterial properties, no studies presenting Minimum Inhibitory Concentration (MIC) values for this compound against various strains of gram-positive and gram-negative bacteria are currently available. Consequently, a data table detailing its antibacterial efficacy cannot be provided.

Similar to its antibacterial profile, there is no specific information in the scientific literature regarding the antifungal activities of this compound against pathogenic fungi. Preclinical studies detailing its efficacy, such as MIC values against common fungal pathogens, have not been published.

Antiviral Efficacy against Relevant Viral Pathogens (e.g., HIV)

Currently, there is a notable lack of specific preclinical research investigating the antiviral efficacy of this compound, particularly against significant viral pathogens such as the Human Immunodeficiency Virus (HIV). A comprehensive review of available scientific literature does not yield studies detailing the in vitro or in vivo antiviral activities of this specific compound. While related compounds and derivatives have been explored for various biological activities, data focusing on this compound's ability to inhibit HIV replication or its potential mechanisms of antiviral action are not presently available. nih.govnih.govpkheartjournal.commdpi.commdpi.comresearchgate.net Future research would be necessary to determine if this compound possesses any intrinsic antiviral properties.

Anti-inflammatory Effects of this compound in Experimental Models (in vitro and non-human in vivo)

Detailed preclinical investigations into the anti-inflammatory effects of this compound in either in vitro or non-human in vivo experimental models are not extensively reported in the current scientific literature.

Inhibition of Pro-inflammatory Cytokines and Mediators (e.g., ICAM-1)

There is a scarcity of specific data on the capacity of this compound to inhibit the production or activity of pro-inflammatory cytokines and mediators. Studies focusing on the modulation of key inflammatory molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) by this compound have not been identified. nih.govnih.govmdpi.comoncotarget.commdpi.com Research on related compounds suggests that the isatin scaffold can be a basis for anti-inflammatory properties; however, direct evidence for this compound is lacking. pkheartjournal.comresearchgate.netbjournal.org

Modulation of Inflammatory Signaling Pathways

Specific investigations into the effects of this compound on key inflammatory signaling pathways, such as the NF-κB or MAPK pathways, have not been detailed in the available literature. researchgate.netnih.govmdpi.com Consequently, the molecular mechanisms through which this compound might exert anti-inflammatory actions, if any, remain unelucidated.

Anticonvulsant Properties of this compound in Animal Models

Preclinical studies specifically evaluating the anticonvulsant properties of this compound in established animal models of epilepsy are not readily found in the scientific literature. While various isatin derivatives have been investigated for their potential anticonvulsant activities, research focusing solely on this compound is not apparent. pkheartjournal.commdpi.comnih.govnih.govresearchgate.netbiomedpharmajournal.org Therefore, there is no current evidence to support or refute the efficacy of this compound as an anticonvulsant agent in non-human models.

Antitubercular and Antimalarial Activities of this compound (in vitro and non-human in vivo)

There is a notable absence of specific preclinical data concerning the antitubercular and antimalarial activities of this compound. In vitro and non-human in vivo studies to determine its efficacy against Mycobacterium tuberculosis or Plasmodium species have not been reported in the accessible scientific literature. frontiersin.orgnih.govnih.govelsevierpure.comnih.govresearchgate.netnih.govmdpi.commjcce.org.mkfrontiersin.org Although the isatin core is a feature in some compounds explored for these activities, specific data for this compound is not available. pkheartjournal.comresearchgate.net

Neuroprotective and Central Nervous System (CNS) Activities of this compound in Experimental Models (non-human)

Specific, direct research on the neuroprotective and broader central nervous system activities of this compound in non-human experimental models is limited in the available scientific literature. While related compounds like melatonin (B1676174) and other synthetic derivatives have been studied for their neuroprotective potential in models of ischemia and neurodegenerative diseases, similar investigations for this compound have not been prominently reported. nih.govfrontiersin.orgmdpi.commdpi.comnih.gov Therefore, the potential for this compound to protect against neuronal damage or to modulate CNS functions remains an area for future investigation.

Other Emerging Biological Activities of this compound in Experimental Systems

Comprehensive searches for preclinical studies on this compound did not yield specific information regarding its emerging biological activities. The available scientific data primarily concentrates on other isatin derivatives or different classes of compounds. Therefore, a detailed, evidence-based account of other potential therapeutic actions of this compound cannot be constructed at this time. Further experimental research is necessary to identify and characterize any additional pharmacological properties of this specific compound.

Computational Chemistry and in Silico Studies of Melosatin B

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties relevant to preclinical research of Melosatin BComputational models could be employed to predict the pharmacokinetic properties of Melosatin B, offering an early assessment of its drug-likeness.

Until such dedicated research is performed and published, a detailed article on the computational chemistry and in silico studies of this compound, as per the requested outline, cannot be generated.

Future Perspectives and Research Directions for Melosatin B

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The broad spectrum of biological activities reported for isatin (B1672199) derivatives, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comslideshare.netfrontiersin.orgnih.govnih.govmdpi.comamazonaws.com, suggests that Melosatin B, as a member of the melosatin alkaloid class, may possess unexplored biological activities and therapeutic potential. Future research should focus on systematically screening this compound against a wider range of biological targets and disease models. This could involve investigating its efficacy in areas such as neurodegenerative diseases, given the monoamine oxidase B (MAO-B) inhibitory potential of some isatins frontiersin.orgrsc.orgmdpi.com, or exploring its activity against neglected tropical diseases researchgate.netmdpi.com and multidrug-resistant pathogens mdpi.com. Detailed studies could uncover novel mechanisms of action and therapeutic applications beyond those currently inferred from its structural class.

Biological Activity CategorySpecific Examples Reported for Isatin Derivatives
AnticancerCytotoxic, antiproliferative, tubulin inhibition, kinase inhibition
AntimicrobialAntibacterial, antifungal, antitubercular, anti-HIV
Anti-inflammatoryInhibition of inflammatory mediators (e.g., ICAM-1), analgesic, antipyretic
AntiviralActivity against SARS coronavirus 3C protease, general antiviral
AntioxidantRadical scavenging activity
NeurologicalMAO-B inhibition, CNS depressant, anticonvulsant, anti-epileptic
OtherAnti-malarial, anti-diabetic, anti-TB, antiulcer, anti-anxiety, corrosion inhibition

Development of Advanced Synthetic Routes for Scalable Production of this compound and Complex Analogs

The total synthesis of Melosatin A has been achieved, demonstrating the feasibility of accessing this class of compounds through multi-step chemical routes nih.govacs.orgconicet.gov.ar. However, for scalable production and the synthesis of complex analogs, further advancements in synthetic strategies are warranted. Future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic pathways. This includes exploring novel catalytic methods, flow chemistry approaches, and stereoselective synthesis techniques to improve yields, reduce reaction steps, and minimize waste. Optimizing existing routes, such as the Martinet isatin synthesis used for Melosatin A, for industrial scalability and cost-effectiveness will be critical. Furthermore, developing robust methods for synthesizing a diverse library of this compound analogs will be essential for structure-activity relationship studies.

Rational Design of Next-Generation this compound Derivatives with Enhanced Biological Profiles

The rich biological activity profile of isatin derivatives underscores the potential for rational design to create next-generation this compound analogs with improved potency, selectivity, and pharmacokinetic properties mdpi.comnih.govmithros.compreprints.orgajprd.comnih.gov. Future research should leverage structure-activity relationship (SAR) studies to identify key structural features that dictate biological activity. This involves systematic modification of the this compound scaffold, including substitutions on the indole (B1671886) ring, alterations to the side chains, and the introduction of hybrid pharmacophores. Computational chemistry, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can guide the design process, predicting the binding affinity and efficacy of novel derivatives. The goal is to develop compounds with enhanced therapeutic indices and tailored pharmacological profiles for specific disease targets.

Application of Integrated Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The application of integrated omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unraveling the biosynthesis, mechanism of action, and cellular targets of natural products researchgate.netresearchgate.netnih.govresearchgate.netmdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov. For this compound, these technologies could be instrumental in identifying its biosynthetic gene clusters in its natural source, elucidating its precise molecular targets within cells, and understanding its metabolic fate. By integrating data from these different omics levels, researchers can gain a comprehensive systems-level understanding of how this compound interacts with biological systems. This can accelerate the discovery of novel biological activities and inform the rational design of more potent analogs.

Investigation of this compound as a Chemical Probe for Biological Discovery

Chemical probes are indispensable tools for dissecting complex biological pathways and identifying molecular targets researchgate.netnih.govresearchgate.net. Given the diverse biological activities associated with isatins and melosatin alkaloids, this compound itself, or specifically designed derivatives, could serve as valuable chemical probes. Future research could focus on developing this compound-based probes that allow for target identification and validation through techniques like affinity pull-downs followed by mass spectrometry, or by employing fluorescently tagged analogs. Such probes could be used to investigate the precise mechanisms by which this compound exerts its effects, identify its protein or pathway targets, and understand its role in cellular processes, thereby facilitating broader biological discovery.

Strategies for Overcoming Challenges in Natural Product-Based Drug Discovery Posed by this compound

Natural product drug discovery faces inherent challenges, including limited supply from natural sources, complex isolation and purification procedures, scalability issues, and potential ecological impacts nih.govrsc.orgresearchgate.netfrontiersin.orgappleacademicpress.com. For this compound, future research must address these hurdles. Strategies include optimizing extraction and isolation protocols, developing efficient and scalable synthetic routes (as discussed in 9.2), and exploring sustainable sourcing or total synthesis approaches. Furthermore, understanding the compound's stability, bioavailability, and formulation requirements will be crucial for its progression from a laboratory curiosity to a viable therapeutic agent. Addressing these challenges proactively will be key to unlocking the full therapeutic potential of this compound.

Compound Names Mentioned:

this compound

Isatin

Melosatin A

Melosatin alkaloids

Melosatin D

Sunitinib

Toceranib phosphate (B84403)

Indirubin

Nintedanib

Melovinone

Waltherione-F

Eugenol (B1671780)

4-phenyl-1-butene (B1585249)

Diethyl 2-ketomalonate

Ciprofloxacin

Pargyline

Nutlin-3

Rapamycin

Cyclopamine

JQ1

PFI-1

GW683965

PF-04457845

GNF-5

Betulin

Ferrostatin-1 (Fer-1)

Quinolines

Chalcones

Triazoles

Q & A

Q. What are the optimal protocols for synthesizing and characterizing Melosatin B in laboratory settings?

Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, such as [describe general reaction types, e.g., condensation, cyclization]. Key characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and chromatographic methods (HPLC, GC) for purity assessment. For reproducibility, ensure reaction conditions (temperature, solvent, catalysts) are rigorously documented, and spectral data are cross-validated with computational simulations (e.g., DFT calculations) .

Q. How can researchers design robust in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer: Begin with target-specific assays (e.g., enzyme inhibition, receptor binding) using validated cell lines or purified proteins. Include positive and negative controls to minimize false positives. Dose-response curves should span at least five concentrations, and IC50/EC50 values must be calculated using nonlinear regression models. Replicate experiments three times independently to assess variability, and apply statistical tests (e.g., ANOVA with post-hoc corrections) to confirm significance .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Address this by:

  • Conducting ADME (absorption, distribution, metabolism, excretion) profiling, including liver microsome assays and plasma protein binding studies.
  • Validating in vivo models (e.g., transgenic animals, disease-induced models) to mimic human pathophysiology.
  • Using pharmacodynamic biomarkers (e.g., cytokine levels, enzyme activity) to correlate in vitro and in vivo responses .

Q. How should researchers statistically validate transcriptomic or proteomic data linked to this compound’s mechanism of action?

Methodological Answer: For omics data, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to adjust for multiple comparisons. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify biologically relevant networks. Validate key targets via orthogonal methods (e.g., Western blot, CRISPR knockdown). Public repositories like GEO or PRIDE should be used for raw data deposition .

Q. What experimental designs mitigate confounding variables in longitudinal studies of this compound’s therapeutic effects?

Methodological Answer: Implement randomized, blinded, and placebo-controlled trials. Stratify cohorts by baseline characteristics (e.g., age, disease severity) to reduce bias. Use mixed-effects models to account for repeated measurements and dropout rates. Pre-register study protocols on platforms like ClinicalTrials.gov to enhance transparency .

Data Analysis & Interpretation

Q. How can researchers reconcile conflicting reports on this compound’s bioactivity across different cell lines?

Methodological Answer: Cross-validate findings using isogenic cell lines or primary cells. Assess cell-specific factors (e.g., receptor expression, metabolic pathways) via qPCR or flow cytometry. Perform meta-analyses of published data to identify trends, and use machine learning (e.g., random forests) to predict context-dependent activity .

Q. What criteria determine the validity of computational models predicting this compound’s binding affinity?

Methodological Answer: Validate docking or molecular dynamics simulations with experimental data (e.g., X-ray crystallography, SPR assays). Report root-mean-square deviation (RMSD) values for structural alignment and use consensus scoring from multiple software (e.g., AutoDock, Schrödinger). Transparently document force fields and parameters in supplementary materials .

Ethical & Reproducibility Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Establish strict quality control (QC) protocols, including NMR purity thresholds (>95%) and chromatographic retention time consistency. Use reference standards (e.g., USP-grade compounds) for calibration. Document synthetic intermediates and by-products in supplementary data .

Q. What ethical frameworks apply to preclinical studies involving this compound in animal models?

Methodological Answer: Adhere to ARRIVE guidelines for experimental design and reporting. Obtain ethics approval from institutional review boards (IRBs) and justify sample sizes via power analysis. Include humane endpoints and pain management protocols in methods sections .

Cross-Disciplinary Integration

Q. How can researchers integrate metabolomic data with phenotypic assays to elucidate this compound’s polypharmacology?

Methodological Answer: Use untargeted metabolomics (LC-MS/MS) to identify altered pathways in treated vs. control groups. Correlate metabolite changes with phenotypic outcomes (e.g., apoptosis, proliferation) via multivariate analysis (e.g., PLS-DA). Validate hypotheses using selective enzyme inhibitors or gene-editing tools (e.g., siRNA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.